molecular formula C10H11BrO B12950450 1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene

1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene

Cat. No.: B12950450
M. Wt: 227.10 g/mol
InChI Key: WALHALINXCYLOF-UHFFFAOYSA-N
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Description

1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene (: 186552-95-4) is a high-purity organic building block with a molecular formula of C₁₀H₁₁BrO and a molecular weight of 227.10 g/mol . This compound, which features a methoxyphenyl group attached to a brominated propenyl chain, is an invaluable synthon in synthetic organic chemistry and drug discovery. Its structure, containing both an electron-rich aromatic system and a reactive bromoalkene moiety, makes it a versatile precursor for various coupling reactions and cyclization processes, particularly in the synthesis of complex small molecules and pharmaceutical intermediates . Researchers utilize this compound to incorporate specific substituted styrene frameworks into target structures. It is critical to handle this material with care, as it is classified as a hazardous chemical (GHS06, GHS08) . It carries hazard statements H301-H311-H331-H341, indicating toxicity if swallowed, in contact with skin, or if inhaled, and the potential to cause genetic defects . Strict adherence to safety protocols is required, including the use of personal protective equipment and handling in a well-ventilated environment. The product is supplied with a purity of ≥98% and must be stored sealed in a dry environment, ideally at 2-8°C . This product is for research and further manufacturing use only. It is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-(3-bromoprop-1-en-2-yl)-4-methoxybenzene

InChI

InChI=1S/C10H11BrO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3

InChI Key

WALHALINXCYLOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C)CBr

Origin of Product

United States

Elucidation of Reaction Mechanisms and Pathways Involving 1 3 Bromoprop 1 En 2 Yl 4 Methoxybenzene

The structure of 1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene features two primary sites of reactivity: the allylic bromine center, which is susceptible to nucleophilic attack, and the carbon-carbon double bond, which can undergo electrophilic addition.

Nucleophilic Substitution Reactions at the Allylic Bromine Center

Nucleophilic substitution reactions on allylic halides like this compound can proceed through several distinct mechanisms, namely S(_N)1, S(_N)2, and S(_N)2'. openochem.orgyoutube.com The operative pathway is determined by factors such as the substrate structure, the nature of the nucleophile, the solvent, and the reaction conditions.

The S(_N)1 mechanism is a two-step process that proceeds through a carbocation intermediate. masterorganicchemistry.com Its rate is dependent only on the concentration of the substrate. masterorganicchemistry.comyoutube.com The S(_N)2 mechanism, in contrast, is a single, concerted step where the nucleophile attacks as the leaving group departs, resulting in an inversion of configuration at the reaction center. masterorganicchemistry.comyoutube.com The S(_N)2' mechanism is a variation unique to allylic systems, where the nucleophile attacks the carbon at the opposite end of the double bond (the γ-carbon), causing the double bond to shift and the leaving group to be expelled. youtube.comnih.gov

Primary allylic halides can undergo substitution via the S(_N)2 mechanism, often at a much faster rate than their saturated alkyl halide counterparts. openochem.org This enhanced reactivity is attributed to electronic factors, specifically the lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) in the allyl group, and steric factors, as the allyl group is less crowded. openochem.org However, the presence of the aryl substituent in this compound significantly stabilizes a potential carbocation intermediate, making the S(_N)1 pathway highly competitive or even dominant. masterorganicchemistry.comlibretexts.org

The stability of the carbocation formed upon the departure of the bromide ion is the single most critical factor in an S(_N)1 reaction. In the case of this compound, the resulting cation is both allylic and benzylic, allowing for extensive resonance delocalization of the positive charge. libretexts.org The charge is not localized on a single carbon but is spread across the allylic system and, more significantly, throughout the aromatic ring. masterorganicchemistry.comlibretexts.org

The para-methoxy group plays a crucial role in further stabilizing this carbocation. Through its powerful electron-donating resonance effect (+M effect), the oxygen atom's lone pairs can participate in delocalizing the positive charge, creating additional, highly stable resonance structures. quora.comresearchgate.net This effect is generally more powerful than inductive effects. libretexts.org Computational studies on similar benzylic systems quantify this stabilization; the introduction of a methoxy (B1213986) group can lower the energy required for carbocation formation by several kcal/mol compared to an unsubstituted ring. kiku.dk This strong stabilization makes the S(_N)1 pathway particularly favorable for this substrate.

Calculated Energy Differences for Carbocation Formation

This table presents computational data showing the effect of methoxy substitution on the energy required to form a carbocation from a neutral precursor, illustrating the stabilizing effect. Lower energy values indicate greater carbocation stability.

SystemRelative Energy for Carbocation Formation (kcal/mol)Key Stabilizing Factor
Toluene → Benzyl Carbocation~225Resonance (Aromatic Ring)
Naphthylmethyl → Naphthylmethyl Carbocation~213-215Extended π-System
Methoxy-Substituted Naphthylmethyl → Corresponding Carbocation~209-211+M Effect of Methoxy Group

Data adapted from computational studies on benzylic and naphthylmethyl systems to illustrate substituent effects. kiku.dk

A key feature of substitution reactions on allylic systems is the potential for regiodivergence, leading to a mixture of products. openochem.org

S(_N)1 Pathway : The resonance-stabilized carbocation intermediate has two electrophilic centers (the α- and γ-carbons). A nucleophile can attack either position, potentially leading to both the "normal" product and a "rearranged" allylic product.

S(_N)2 vs. S(_N)2' : These concerted pathways also compete. Direct attack at the carbon bearing the bromine (α-carbon) gives the S(_N)2 product. youtube.com Attack at the terminal carbon of the double bond (γ-carbon) gives the S(_N)2' product, which involves an "allylic rearrangement". youtube.com The outcome is often sensitive to steric hindrance at the α-carbon; sterically hindered substrates may favor the S(_N)2' pathway. nih.gov

For this compound, the substitution pattern on the double bond makes the S(_N)2' pathway a significant possibility, competing with the S(_N)1 and S(_N)2 mechanisms.

Transition Metal-Mediated Nucleophilic Displacements of Allylic Halides

Transition metals, particularly palladium, provide powerful catalytic routes for the nucleophilic substitution of allylic halides. nih.gov These reactions, such as the well-known Tsuji-Trost reaction, proceed through a different mechanism involving the formation of a (π-allyl)palladium complex. nih.gov

In this process, a palladium(0) catalyst oxidatively adds to the carbon-bromine bond, forming a cationic (η³-allyl)palladium(II) intermediate. This complex is then attacked by a nucleophile. A key advantage of this method is the ability to control regioselectivity through the choice of ligands and reaction conditions. nih.gov For 1,2,3-trisubstituted allylic systems, steric factors on the allyl ligand can direct the nucleophile to a specific terminus. nih.gov Other transition metals, such as nickel and copper, are also employed in catalyzing similar allylic substitutions. nih.govnih.gov These methods are highly versatile, allowing for the formation of C-N, C-O, C-S, and C-C bonds with a wide range of nucleophiles. sci-hub.box

Examples of Transition Metal-Mediated Allylic Substitutions

This table summarizes various catalytic systems used for the functionalization of allylic electrophiles, highlighting their versatility.

Metal Catalyst SystemTypical NucleophilesReaction TypeReference
Palladium(0)Malonates, Amines, PhenolsTsuji-Trost Allylic Alkylation nih.gov
Nickel(0)/Lewis AcidAlkyl BromidesMigratory Cross-Coupling nih.gov
Copper(I)Grignard ReagentsAllylic Cross-Coupling nih.gov
Zirconocene Imido ComplexAllylic Ethers/HalidesSN2' Amination nih.gov

Electrophilic Additions to the Carbon-Carbon Double Bond of the Propenyl Moiety

The carbon-carbon double bond in this compound is electron-rich and can react with electrophiles in addition reactions. masterorganicchemistry.com In such a reaction, the π-bond is broken, and two new sigma bonds are formed. masterorganicchemistry.com

Regioselectivity Studies in Electrophilic Additions to 4-Methoxystyrene (B147599) Derivatives

The regioselectivity of electrophilic addition—the specific orientation in which the electrophile (E) and nucleophile (Nu) add across the double bond—is governed by the stability of the carbocation intermediate formed in the first step (Markovnikov's rule). masterorganicchemistry.com

For this compound, the substrate is analogous to a 4-methoxystyrene derivative. The addition of an electrophile (E⁺) to the double bond can occur at two positions:

Attack at C1 (the CH₂ terminus) : This would place the positive charge on C2, adjacent to the aromatic ring. This carbocation is highly stabilized by resonance with both the benzene (B151609) ring and the electron-donating methoxy group (a benzylic carbocation).

Attack at C2 : This would place the positive charge on C1, adjacent to the bromomethyl group. This is a primary carbocation and is significantly less stable.

Therefore, the reaction overwhelmingly proceeds via the first pathway. The electrophile adds to the less substituted carbon (C1), generating the more stable benzylic carbocation at C2. The nucleophile then attacks this carbocation to complete the addition. This outcome is referred to as "Markovnikov" regioselectivity. masterorganicchemistry.com Studies on similar systems, such as the addition of electrophiles to other substituted styrenes and alkynes, confirm that electron-donating groups on the aromatic ring strongly direct the formation of the benzylic carbocation intermediate, thus controlling the regiochemical outcome. nih.govnih.gov

Radical Reactions of the Allylic System

The allylic system is a focal point of reactivity in this compound, primarily due to the relative weakness of the allylic C-H bonds and the stability of the resulting radical intermediate.

The formation of an allylic radical from this compound is typically initiated by the homolytic cleavage of a weak bond in a radical initiator (e.g., peroxides or light-induced cleavage of Br₂), which then abstracts an allylic hydrogen atom. masterorganicchemistry.comyoutube.com The C-H bonds on the carbon adjacent to the double bond are weaker than typical alkane C-H bonds, making this abstraction favorable. masterorganicchemistry.com

The resulting radical is not localized on a single carbon. Instead, it is significantly stabilized by resonance, where the unpaired electron is delocalized over the π-system. libretexts.orgopenstax.org In this specific molecule, the delocalization is particularly extensive. The radical can be delocalized across the three-carbon allylic system and further into the adjacent 4-methoxyphenyl (B3050149) ring. libretexts.orgyoutube.com

Table 2: Factors Stabilizing the Allylic Radical

Structural FeatureStabilization MechanismEffect
Allyl SystemResonanceDelocalizes the radical over two carbons. libretexts.org
Aryl (Phenyl) GroupExtended Conjugation/ResonanceDelocalizes the radical into the benzene ring (benzylic-type stabilization). youtube.com
4-Methoxy GroupElectron-donating NatureInfluences electron density in the aromatic ring portion of the resonance hybrid.

Once formed, the resonance-stabilized allylic radical is a reactive intermediate. In allylic bromination reactions, it propagates the chain by reacting with a molecule of Br₂. libretexts.org Because the unpaired electron in the allylic radical is delocalized, the reaction with bromine can occur at more than one site. openstax.orglibretexts.org This can lead to the formation of a mixture of constitutional isomers. chemistrysteps.comsrmist.edu.in

For the radical derived from this compound, the bromine atom could potentially add to the primary carbon of the original bromomethyl group or to the carbon atom within the aromatic ring that bears some radical character (typically the ortho position relative to the allyl group). Reaction at the less hindered, primary carbon is generally favored. openstax.org

Besides Br₂, the allylic radical can react with other radical scavengers present in the reaction mixture. Radical scavengers are species that can react with a free radical to form a stable molecule and, in the process, terminate the radical chain reaction. The bromine radicals themselves can act as scavengers by combining with each other to reform Br₂ in a termination step. youtube.com

Role of the 4-Methoxy Group on Aromatic Ring Reactivity and Stability

The 4-methoxy substituent plays a critical role in reaction pathways that involve ionic intermediates, significantly influencing the reactivity and stability of the aromatic ring.

The methoxy group is a powerful electron-donating group (EDG) through resonance, which greatly activates the aromatic ring towards electrophilic attack. This has a profound impact on reaction mechanisms.

Stepwise Mechanisms: A stepwise reaction proceeds through one or more intermediates. ucla.edu In electrophilic pathways, these are often carbocations. The 4-methoxy group strongly stabilizes adjacent carbocations by donating electron density through its lone pairs, delocalizing the positive charge. This stabilization lowers the activation energy for the formation of the intermediate, thereby increasing the reaction rate. acs.org For example, in reactions involving a carbocation intermediate, electron-donating groups on the phenyl ring generally lead to better yields compared to electron-withdrawing groups. acs.org Polar solvents tend to favor stepwise mechanisms by stabilizing charged intermediates. researchgate.net

Concerted Mechanisms: A concerted reaction occurs in a single step without any intermediates, proceeding through a transition state. youtube.com While there is no discrete carbocation to stabilize, the electron-donating methoxy group can still lower the energy of the transition state if it has partial positive charge development, thus accelerating the reaction.

The choice between a concerted and a stepwise mechanism can be influenced by factors like carbocation stability; greater stability tends to favor a stepwise pathway. researchgate.net The strong stabilizing effect of the 4-methoxy group makes stepwise mechanisms involving cationic intermediates particularly favorable for this compound.

In certain reactions, typically solvolysis of β-aryl halides or tosylates, the aryl group itself can act as an internal nucleophile, leading to the formation of a bridged carbocation known as a phenonium ion. nih.govnih.gov The formation of this three-membered ring involves the π-electrons of the aromatic ring attacking the electrophilic carbon, displacing a leaving group.

The 4-methoxy group is exceptionally effective at promoting phenonium ion formation and stabilizing the resulting intermediate. nih.gov Its strong electron-donating effect enhances the nucleophilicity of the benzene ring, making the intramolecular attack more favorable. nih.gov Once formed, the methoxy group helps to delocalize the positive charge across the bridged structure, significantly increasing its stability. nih.gov The strong stabilization provided by a 4-methoxy group has been shown to enable the generation and observation of phenonium ions even from precursors where ionization might otherwise be difficult. nih.govnih.gov This anchimeric assistance can lead to retention of stereochemistry and specific reaction outcomes not seen in simple SN1 or SN2 reactions.

Advanced Research on Chemical Derivatization and Transformative Reactions of 1 3 Bromoprop 1 En 2 Yl 4 Methoxybenzene

Construction of Carbon-Carbon Bonds

The presence of an allylic bromide functional group makes 1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene an excellent electrophile for the formation of carbon-carbon bonds. This reactivity is central to its utility in synthesizing complex molecular architectures.

Cross-Coupling Reactions with Diverse Carbon Nucleophiles

Palladium-catalyzed cross-coupling reactions are a cornerstone of C-C bond formation. uni-mainz.de For this compound, the allylic bromide is the primary site for such transformations. It can readily undergo oxidative addition to a low-valent palladium(0) complex, forming a π-allylpalladium(II) intermediate. This intermediate is then subject to nucleophilic attack by a variety of carbon nucleophiles, delivered as organometallic reagents.

Notable examples of applicable cross-coupling reactions include:

Suzuki-Miyaura Coupling: Utilizes organoborates (boronic acids or esters) as nucleophiles. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgarkat-usa.org

Stille Coupling: Employs organotins (stannanes) as coupling partners. While effective, the toxicity of organotin compounds is a significant drawback. libretexts.org

Grignard Coupling (Kumada-Corapciuc): Involves highly reactive Grignard reagents (organomagnesium halides). youtube.comlibretexts.org Special care must be taken due to their high basicity and sensitivity to moisture. youtube.com

Other Couplings: Organosilanes (Hiyama coupling), organoindiums, and organozincs (Negishi coupling) can also be employed, each offering unique advantages in terms of reactivity and selectivity. libretexts.org

The general catalytic cycle involves the oxidative addition of the allylic bromide to Pd(0), followed by transmetalation with the organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Illustrative Cross-Coupling Reactions

Catalyst SystemNucleophile (R-M)SolventProduct (Structure)Typical Yield
Pd(PPh₃)₄, K₂CO₃Phenylboronic AcidToluene/H₂O1-(2-phenylallyl)-4-methoxybenzeneHigh
PdCl₂(dppf)VinyltributyltinTHF1-(2-(4-methoxyphenyl)penta-1,4-dien-2-yl)benzeneGood-High
PdCl₂(dppe)Methylmagnesium BromideDiethyl Ether1-(2-methylallyl)-4-methoxybenzeneVariable
Pd(PPh₃)₄, Na₂CO₃4-Acetylphenylboronic AcidDME/H₂O1-(4-(2-(4-methoxyphenyl)allyl)phenyl)ethanoneHigh

Stereoselective Formation of Quaternary Carbon Centers through Allylic Alkylation

A particularly valuable application of this compound is in the synthesis of all-carbon quaternary centers, which are challenging structural motifs found in many natural products and pharmaceuticals. nih.gov This is achieved through palladium-catalyzed asymmetric allylic alkylation (AAA), often referred to as the Tsuji-Trost reaction.

In this reaction, the substrate reacts with a Pd(0) catalyst to form a prochiral π-allylpalladium complex. The subsequent attack by a soft carbon nucleophile, such as a stabilized enolate, can be directed by a chiral ligand on the palladium center. nih.gov Because the 4-methoxyphenyl (B3050149) group is already present at the C2 position of the allyl fragment, the addition of a fourth, different carbon-based substituent at this same position results in the formation of a quaternary carbon center. The stereoselectivity of this addition is controlled by the chiral environment created by the ligand. nih.gov This methodology provides a powerful route to enantiomerically enriched molecules with complex carbon skeletons. researchgate.netrsc.org

Reductive Hydroarylation of Alkenes with Aryl Bromides

The term "reductive hydroarylation," often known as a reductive Heck reaction, describes the formal addition of an Ar-H bond across an alkene. chemrxiv.orglookchem.com In this context, the alkene moiety of this compound can serve as the substrate for hydroarylation with a separate aryl halide (e.g., an aryl bromide or iodide).

The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene (from this compound) into the aryl-palladium(II) bond. nih.govamazonaws.com Instead of the typical β-hydride elimination seen in the standard Heck reaction, the resulting alkylpalladium(II) intermediate is intercepted by a hydride source, such as formic acid or its salts. chemrxiv.orgnih.gov This leads to a reductive elimination step that forms the C-H bond, yielding the hydroarylated product and regenerating the active catalyst. lookchem.comamazonaws.com This reaction offers an anti-Markovnikov selectivity, adding the aryl group to the terminal carbon of the double bond. chemrxiv.org

Transformations Involving the Alkenyl Moiety

The terminal double bond in this compound is a key site for a variety of powerful chemical transformations beyond hydroarylation.

Olefin Metathesis and Related Olefin Functionalization Reactions

Olefin metathesis is a Nobel Prize-winning reaction that allows for the redistribution of fragments of alkenes by breaking and reforming carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes like Grubbs or Schrock catalysts. wikipedia.orglibretexts.org The terminal alkene in this compound makes it an ideal substrate for several types of metathesis reactions:

Cross-Metathesis (CM): Reaction with another olefin allows for the synthesis of new, more complex internal alkenes. Running these reactions at higher concentrations is often preferred. sigmaaldrich.com

Ring-Closing Metathesis (RCM): If another alkene is present in the molecule (for instance, introduced via a prior cross-coupling reaction), RCM can be used to form cyclic structures.

Enyne Metathesis: Reaction with an alkyne can produce conjugated 1,3-dienes. libretexts.org

The efficiency of these reactions is high, and they are known for their exceptional functional group tolerance, making them highly valuable in complex molecule synthesis. wikipedia.org

Table 2: Potential Olefin Metathesis Reactions

Reaction TypeCatalystReaction PartnerPotential Product
Cross-MetathesisGrubbs II CatalystStyrene (B11656)(E/Z)-1-(4-methoxy-2-phenylbut-3-en-2-yl)benzene
Cross-MetathesisHoveyda-Grubbs II CatalystMethyl AcrylateMethyl (E/Z)-4-(4-methoxyphenyl)-4-bromobut-2-enoate
Enyne MetathesisGrubbs I CatalystPhenylacetylene1-bromo-3-(4-methoxyphenyl)-3-phenylbuta-1,3-diene

Cycloaddition Reactions and their Diastereoselectivity

The electron-rich nature of the alkene, influenced by the adjacent aromatic ring, allows it to participate in various cycloaddition reactions.

Diels-Alder Reaction ([4+2] Cycloaddition): The alkene can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The substitution on the double bond will influence the stereoselectivity of the reaction, with the incoming diene likely approaching from the face opposite the bulky 4-methoxyphenyl group, leading to potential diastereoselectivity.

[2+2] Cycloaddition: Photochemical or metal-catalyzed [2+2] cycloadditions with other alkenes can form substituted cyclobutane (B1203170) rings. The mechanism often involves a metallacyclobutane intermediate, similar to olefin metathesis. wikipedia.org

[3+2] Cycloaddition: Reactions with 1,3-dipoles (e.g., azides, nitrile oxides) can lead to the formation of five-membered heterocyclic rings, a common strategy in medicinal chemistry.

The facial selectivity of these reactions is dictated by the steric hindrance imposed by the 2-aryl substituent, which shields one face of the double bond, thereby directing the approach of the reaction partner to the less hindered face.

Functional Group Interconversions at the Bromine Center

The presence of an allylic bromide in this compound provides a synthetically valuable handle for a variety of nucleophilic substitution reactions. The electron-donating methoxy (B1213986) group on the phenyl ring can influence the reactivity of the allylic system, potentially stabilizing carbocationic intermediates and affecting the regioselectivity of the reactions.

The substitution of the allylic bromine with heteroatom nucleophiles is a powerful method for forging new carbon-heteroatom bonds, leading to a wide array of functionalized molecules.

Amines as Nucleophiles:

The reaction of this compound with primary and secondary amines is expected to proceed via a nucleophilic substitution pathway to yield the corresponding allylic amines. These reactions can be performed directly or, more commonly, catalyzed by transition metals like palladium. Palladium-catalyzed amination of allylic halides, a variant of the renowned Tsuji-Trost reaction, is a highly efficient method for the formation of C-N bonds. cmu.edunih.gov The reaction typically employs a palladium(0) catalyst, which undergoes oxidative addition to the allylic bromide to form a η³-allyl palladium complex. Subsequent nucleophilic attack by the amine on this complex, followed by reductive elimination, furnishes the allylic amine and regenerates the catalyst.

The regioselectivity of the amination can be influenced by the nature of the ligands on the palladium catalyst and the reaction conditions. For a substrate like this compound, attack at the less substituted carbon of the allyl system is generally favored.

Table 1: Illustrative Palladium-Catalyzed Amination of this compound

EntryAmine NucleophileCatalyst SystemSolventTemp (°C)Expected Product
1MorpholinePd₂(dba)₃, XPhosToluene80N-(2-(4-methoxyphenyl)allyl)morpholine
2PiperidinePd(OAc)₂, SPhosDioxane1001-(2-(4-methoxyphenyl)allyl)piperidine
3AnilinePd(PPh₃)₄, NaOtBuTHF65N-(2-(4-methoxyphenyl)allyl)aniline
4BenzylaminePdCl₂(dppf), Cs₂CO₃DMF90N-benzyl-1-(2-(4-methoxyphenyl)prop-2-en-1-amine)

This table is illustrative and based on general procedures for palladium-catalyzed amination of allylic bromides. Actual yields and conditions may vary.

Phosphine (B1218219) Oxides as Nucleophiles:

The synthesis of allylic phosphine oxides can be achieved through the reaction of this compound with secondary phosphine oxides or through a Michaelis-Arbuzov-type reaction with phosphites. The direct alkylation of secondary phosphine oxides with allylic halides provides a straightforward route to tertiary phosphine oxides. researchgate.netorganic-chemistry.org

Alternatively, the Michaelis-Arbuzov reaction offers a classic and reliable method for the formation of carbon-phosphorus bonds. organic-chemistry.orgnih.govjk-sci.comwikipedia.org In this reaction, a trialkyl phosphite (B83602) acts as the nucleophile, attacking the allylic bromide in an Sₙ2 fashion to form a phosphonium (B103445) salt intermediate. This intermediate then undergoes a dealkylation step, typically mediated by the bromide ion, to yield the corresponding diethyl (2-(4-methoxyphenyl)allyl)phosphonate. organic-chemistry.orgnih.govjk-sci.comwikipedia.org

Table 2: Synthesis of Allylic Phosphorus Compounds from this compound

EntryPhosphorus NucleophileReaction TypeConditionsExpected Product
1Diphenylphosphine oxideNucleophilic SubstitutionNaH, THF, rt(2-(4-methoxyphenyl)allyl)diphenylphosphine oxide
2Triethyl phosphiteMichaelis-ArbuzovNeat, 120-140°CDiethyl (2-(4-methoxyphenyl)allyl)phosphonate
3Trimethyl phosphiteMichaelis-ArbuzovNeat, 120-140°CDimethyl (2-(4-methoxyphenyl)allyl)phosphonate

This table is illustrative and based on general procedures for the synthesis of allylic phosphorus compounds. Actual yields and conditions may vary.

Halogen exchange, or the Finkelstein reaction, is a valuable transformation for converting alkyl bromides into other alkyl halides, most commonly iodides. scienceinfo.comwikipedia.orgjk-sci.comorganic-chemistry.org This Sₙ2 reaction is typically driven to completion by the precipitation of the insoluble sodium bromide in a solvent like acetone (B3395972) when sodium iodide is used as the nucleophile. scienceinfo.comwikipedia.orgjk-sci.comorganic-chemistry.org

The conversion of this compound to its corresponding iodide, 1-(3-iodoprop-1-en-2-yl)-4-methoxybenzene, would significantly enhance its reactivity in subsequent coupling reactions, such as those catalyzed by palladium or copper. Allylic iodides are generally more reactive than their bromide counterparts due to the better leaving group ability of the iodide ion.

The synthetic utility of this halogen exchange lies in providing a more reactive intermediate for the introduction of a wider range of nucleophiles under milder conditions. For instance, the resulting allylic iodide can be more amenable to cross-coupling reactions with organometallic reagents or for the formation of more challenging carbon-carbon and carbon-heteroatom bonds.

Table 3: Halogen Exchange Reaction of this compound

EntryReagentSolventConditionsExpected Product
1Sodium IodideAcetoneReflux1-(3-Iodoprop-1-en-2-yl)-4-methoxybenzene
2Potassium IodideAcetoneReflux1-(3-Iodoprop-1-en-2-yl)-4-methoxybenzene
3Tetrabutylammonium IodideAcetonitrile80°C1-(3-Iodoprop-1-en-2-yl)-4-methoxybenzene

This table is illustrative and based on the general principles of the Finkelstein reaction. Actual yields and conditions may vary.

Computational Studies and Theoretical Investigations into 1 3 Bromoprop 1 En 2 Yl 4 Methoxybenzene Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry due to its favorable balance between accuracy and computational cost. It is particularly well-suited for elucidating reaction mechanisms, including the characterization of transient species like transition states and intermediates.

Allylic transformations, such as nucleophilic substitution, are fundamental reactions in organic synthesis. rsc.org The reactivity of 1-(3-bromoprop-1-en-2-yl)-4-methoxybenzene in such reactions is dictated by the stability of the intermediates and the energy barriers of the transition states involved. DFT calculations can be employed to map out the potential energy surface of these reactions.

In the context of allylic substitution, two primary mechanisms are often considered: the SN2' and SN1 pathways. DFT calculations can help distinguish between these pathways by locating the transition states and intermediates for each. For instance, in a palladium-catalyzed allylic substitution, DFT can be used to study the structure and stability of η³-allyl palladium intermediates. rsc.org For this compound, the formation of a cationic (η³-(1-(4-methoxyphenyl)allyl))palladium complex would be a key intermediate. DFT studies on similar (η³-1-aryl-3-alkyl substituted allyl)Pd intermediates have shown that the electronic nature of the aryl substituent significantly influences the stability and subsequent reactivity of the complex. rsc.org

A hypothetical DFT study on the reaction of this compound with a nucleophile could provide the relative energies of the reactants, intermediates, transition states, and products, as illustrated in the hypothetical reaction coordinate diagram below.

Hypothetical Reaction Coordinate Diagram for Allylic Substitution

Species Relative Energy (kcal/mol)
Reactants 0
Transition State 1 (C-Br cleavage) +15
Allylic Cation Intermediate +5
Transition State 2 (Nucleophile attack) +10
Products -10

Note: This data is hypothetical and for illustrative purposes only.

A critical aspect of allylic transformations is the control of regio- and stereoselectivity. khanacademy.orgnih.govrsc.orgmdpi.comresearchgate.net this compound presents a case where a nucleophile can attack at two different positions of the allylic system, leading to two potential regioisomers. DFT calculations are instrumental in predicting the preferred site of attack by comparing the activation energies of the transition states leading to each product. nih.govrsc.org

The regioselectivity is governed by a combination of steric and electronic factors. The 4-methoxyphenyl (B3050149) group, being electron-donating, can stabilize a positive charge at the benzylic position through resonance. This electronic effect would favor nucleophilic attack at the carbon atom bearing the aryl group. DFT calculations can quantify this effect by analyzing the charge distribution and orbital coefficients of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the allylic intermediate. rsc.org

Stereoselectivity in these reactions can also be investigated using DFT. For instance, in enantioselective catalysis, DFT can be used to model the transition states involving a chiral catalyst and the substrate, allowing for the rationalization of the observed enantiomeric excess. acs.org By comparing the energies of the diastereomeric transition states, the origin of stereoselectivity can be determined.

Molecular Dynamics Simulations to Understand Reaction Pathways

While DFT calculations provide valuable information about stationary points on the potential energy surface, molecular dynamics (MD) simulations can offer a more dynamic picture of the reaction process. acs.orgnih.gov MD simulations follow the trajectories of atoms and molecules over time, providing insights into the role of solvent dynamics, conformational changes, and non-statistical dynamic effects on the reaction pathway.

For this compound, MD simulations could be used to study its behavior in different solvent environments. For example, simulations in a polar protic solvent could reveal the nature of the solvation shell around the allylic bromide and how it influences the ionization to form the allylic cation. Ab initio MD simulations, which use electronic structure calculations to determine the forces at each time step, can provide a highly accurate description of these processes, although they are computationally more demanding. nih.gov

Furthermore, MD simulations can be used to explore the conformational landscape of the molecule and how different conformers might influence reactivity. The flexibility of the propenyl chain and the rotation around the aryl-alkene bond can be sampled to identify the most stable conformations and their accessibility during a reaction.

Quantitative Structure-Activity Relationships (QSAR) and Machine Learning for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning are powerful data-driven approaches for predicting the reactivity of chemical compounds. researchgate.netcmu.edunih.govescholarship.orgnih.govnih.govmdpi.com These methods establish a mathematical relationship between the structural or physicochemical properties of a molecule (descriptors) and its observed activity or reactivity.

For a class of compounds including this compound, a QSAR model could be developed to predict its reaction rate constant or yield in a specific transformation. This would involve synthesizing a series of analogues with varying substituents on the aryl ring and measuring their reactivity. A set of molecular descriptors, such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and quantum chemical descriptors (e.g., HOMO/LUMO energies, atomic charges), would then be calculated for each compound. nih.gov

Machine learning algorithms, such as multiple linear regression, partial least squares, or more advanced methods like random forests and neural networks, can then be used to build a predictive model. researchgate.netcmu.edunih.gov For example, a study on the reaction kinetics of reactive bromine species with organic compounds successfully used machine learning to predict rate constants, identifying the HOMO energy and the energy gap as important features. nih.gov

Hypothetical QSAR Data for Reactivity Prediction

Compound Substituent Hammett (σp) HOMO (eV) Log(k_rel)
1 4-OCH3 -0.27 -8.5 1.2
2 4-H 0.00 -9.0 0.0
3 4-Cl 0.23 -9.2 -0.5
4 4-NO2 0.78 -9.8 -1.8

Note: This data is hypothetical and for illustrative purposes only.

Electronic Structure Analysis of Aryl-Substituted Allylic Bromides

The electronic structure of this compound is key to its reactivity. The interplay between the aryl ring, the double bond, and the bromine atom creates a conjugated system with specific electronic properties.

The 4-methoxy group on the phenyl ring plays a crucial role in modulating the electronic properties of the entire molecule. nih.govrsc.orgresearchgate.netacs.org As an electron-donating group, it increases the electron density of the aromatic ring through a +R (resonance) effect, which is stronger than its -I (inductive) effect. This increased electron density is delocalized into the allylic system.

This electron donation has several important consequences for the reactivity of the allylic bromide:

Stabilization of the Allylic Cation: The 4-methoxy group significantly stabilizes the carbocation that would be formed upon departure of the bromide ion. This stabilization occurs through delocalization of the positive charge onto the oxygen atom of the methoxy (B1213986) group via resonance. This increased stability of the intermediate would favor an SN1-type mechanism.

Activation of the Aryl Ring: The increased electron density on the aryl ring makes it more susceptible to electrophilic attack. However, the primary reactivity of this molecule is typically associated with the allylic bromide functionality.

Influence on Orbital Energies: The electron-donating nature of the methoxy group will raise the energy of the HOMO of the molecule. A higher HOMO energy generally correlates with increased nucleophilicity and a greater propensity to undergo oxidation. Conversely, the LUMO energy may also be affected, which can influence the molecule's behavior as an electrophile.

Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify these electronic effects. NBO analysis provides information about charge distribution, orbital interactions, and the extent of delocalization. For this compound, NBO analysis would likely show significant delocalization from the lone pairs of the methoxy oxygen into the π-system of the benzene (B151609) ring and further into the allylic system. This delocalization is a key factor in understanding the molecule's reactivity profile.

Theoretical Assessment of Stability of Allylic Radicals and Carbocations

The reactivity and reaction pathways of this compound are significantly influenced by the stability of the intermediary allylic radicals and carbocations that can be formed. Computational and theoretical studies, while not extensively focused on this specific molecule, provide a strong framework for understanding the stability of these reactive species. The principles of resonance, substituent effects, and hyperconjugation, supported by computational chemistry, offer valuable insights.

The primary allylic intermediates derived from this compound are the allylic radical and the allylic carbocation, formed by the homolytic or heterolytic cleavage of the carbon-bromine bond, respectively.

Allylic Carbocation Stability

The stability of carbocations is paramount in predicting the likelihood of reactions proceeding through an SN1-type mechanism. In the case of the allylic carbocation of this compound, several factors contribute to its stability.

Generally, allylic carbocations are stabilized by resonance, which delocalizes the positive charge over multiple carbon atoms. fiveable.me For the carbocation derived from this compound, the positive charge is shared between the terminal methylene (B1212753) carbon and the carbon bearing the 4-methoxyphenyl group.

To illustrate the expected relative stabilities, a conceptual data table is presented below. The stability is qualitatively assessed based on established electronic effects.

Carbocation StructureKey Stabilizing FactorsExpected Relative Stability
1-(4-methoxyphenyl)allyl cation Resonance (allylic and aromatic), Inductive effect (methoxy group)High
1-phenylallyl cation Resonance (allylic and aromatic)Moderate
Allyl cation Resonance (allylic)Low

This table is illustrative and based on established chemical principles. Precise computational values would require specific DFT calculations.

Allylic Radical Stability

Similar to carbocations, the stability of allylic radicals plays a crucial role in radical-mediated reactions. The allylic radical of this compound is also stabilized by resonance, delocalizing the unpaired electron across the allylic system.

The influence of substituents on radical stability is more nuanced than in carbocations. However, the 4-methoxyphenyl group is still expected to contribute to the stability of the allylic radical through resonance. The delocalization of the radical into the aromatic ring provides additional stability.

In allylic bromination reactions, the formation of the most stable radical intermediate is a key factor in determining the product distribution. youtube.com For the radical derived from this compound, the resonance contributor with the radical at the carbon bearing the 4-methoxyphenyl group is expected to be significantly stabilized.

The following table provides a qualitative comparison of the expected stability of related allylic radicals.

Radical StructureKey Stabilizing FactorsExpected Relative Stability
1-(4-methoxyphenyl)allyl radical Resonance (allylic and aromatic)High
1-phenylallyl radical Resonance (allylic and aromatic)Moderate
Allyl radical Resonance (allylic)Low

This table is illustrative and based on established chemical principles. Precise computational values would require specific DFT calculations.

Advanced Analytical Methodologies for Research Oriented Characterization of 1 3 Bromoprop 1 En 2 Yl 4 Methoxybenzene and Its Transformations

Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation

Spectroscopic methods are indispensable for obtaining detailed structural information and for tracking the chemical changes that occur during reactions involving "1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene."

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Detection

In-situ NMR spectroscopy is a powerful tool for gaining real-time insights into reaction mechanisms. By monitoring the reaction directly within the NMR tube, researchers can track the disappearance of starting materials, the formation of products, and the appearance and disappearance of transient intermediates. This technique is particularly valuable for studying palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, which are common methods for synthesizing compounds like "this compound".

For instance, in a typical Heck reaction involving an aryl halide and an alkene, ³¹P NMR can be used to observe the coordination of phosphine (B1218219) ligands to the palladium center, providing information about the active catalytic species. ¹H NMR spectroscopy allows for the direct observation of the protons in the starting materials and products. For "this compound," the characteristic signals of the vinyl protons, the bromomethyl group, the methoxy (B1213986) group, and the aromatic protons can be monitored to follow the reaction progress.

Table 1: Hypothetical ¹H NMR Data for Reaction Monitoring

Time (min)Integral of Vinyl Protons (reactant)Integral of Product-Specific Protons
02.000.00
301.500.50
600.751.25
1200.101.90

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Changes

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule and observing their changes during a chemical reaction. In the context of "this compound," FT-IR can be used to confirm the presence of key functional groups and to monitor reactions such as its synthesis via allylic bromination or its subsequent transformations.

The synthesis of "this compound" might involve the allylic bromination of a precursor. FT-IR spectroscopy would be instrumental in tracking the appearance of the C-Br stretching vibration, typically found in the range of 600-500 cm⁻¹. Furthermore, in subsequent reactions where the bromine atom is substituted, the disappearance of this C-Br band and the appearance of new bands corresponding to the new functional group would provide clear evidence of a successful transformation.

Table 2: Key FT-IR Absorption Bands for Characterization

Functional GroupCharacteristic Absorption (cm⁻¹)Expected in "this compound"
C=C (alkene)~1650Yes
C-O (ether)~1250Yes
C-H (aromatic)~3100-3000Yes
C-Br~600-500Yes

High-Resolution Chromatographic Techniques for Product Analysis and Purity Assessment

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the identification of products and the assessment of their purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Progress and Product Identification

GC-MS is a powerful combination of gas chromatography for separation and mass spectrometry for detection and identification. It is highly effective for analyzing the volatile and thermally stable components of a reaction mixture. In the context of reactions involving "this compound," GC-MS can be used to monitor the progress of a reaction by quantifying the disappearance of starting materials and the appearance of the product over time.

The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds, which corresponds to their molecular weight and fragmentation pattern. This information is crucial for confirming the identity of the desired product and for identifying any byproducts or impurities. For example, in the synthesis of biaryl compounds via a Suzuki coupling, GC-MS can be used to identify and quantify the desired product.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Mixture Analysis

For less volatile or thermally sensitive compounds, HPLC-MS is the analytical technique of choice. HPLC separates the components of a mixture in the liquid phase, which are then detected and identified by a mass spectrometer. This is particularly useful for analyzing complex reaction mixtures that may arise from transformations of "this compound," especially when dealing with polar or high molecular weight products.

Modern techniques such as electrospray ionization (ESI-MS) can be coupled with HPLC to analyze ionic intermediates in catalytic cycles, such as those in palladium-catalyzed reactions. This provides valuable mechanistic information that complements in-situ NMR studies. For instance, in a Heck reaction, HPLC-MS could be employed to analyze the reaction mixture for the desired trisubstituted alkene product, as well as any isomeric byproducts.

X-Ray Crystallography for Absolute Stereochemistry and Conformation Determination (Applicable to Crystalline Derivatives)

When "this compound" or one of its derivatives can be obtained as a single crystal, X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

While the parent compound may be a liquid or oil at room temperature, crystalline derivatives can often be prepared. The resulting crystal structure provides unambiguous proof of the molecular connectivity and conformation, which is invaluable for confirming the outcome of a reaction, especially in cases of complex stereochemistry. For example, the crystal structures of substituted styrenes, which are related to the target compound, have been determined to confirm their geometry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.